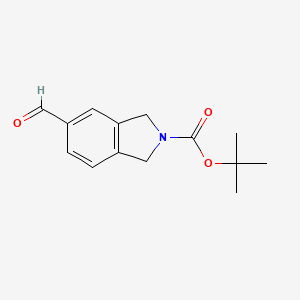

tert-Butyl 5-formylisoindoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJAWMQWNCXRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611621 | |

| Record name | tert-Butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253801-15-9 | |

| Record name | tert-Butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-formyl-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-formylisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 5-formylisoindoline-2-carboxylate, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and explores its applications in drug discovery and agrochemical development. Particular emphasis is placed on its emerging role as a versatile scaffold in the design of novel therapeutics.

Introduction

This compound, a heterocyclic compound featuring a protected isoindoline core with a reactive aldehyde group, has garnered significant attention as a valuable intermediate in organic synthesis. Its unique structural features, combining a rigid bicyclic system with a versatile functional handle, make it an attractive starting material for the construction of complex molecular architectures. This guide aims to consolidate the current knowledge on this compound, offering a practical resource for researchers engaged in the synthesis and evaluation of new chemical entities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and data analysis.

| Property | Value |

| IUPAC Name | tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate |

| Synonyms | N-Boc-5-formylisoindoline, 2-Boc-isoindoline-5-carbaldehyde |

| CAS Number | 253801-15-9 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O |

Synthesis

The most common and efficient method for the preparation of this compound involves the oxidation of the corresponding alcohol precursor, tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate.

Experimental Protocol: Oxidation of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

This protocol describes the oxidation of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate to the desired aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

Materials:

-

tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously for 30 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: 85-95%

Synthetic Workflow

The synthesis can be visualized as a straightforward oxidation step.

Applications in Research and Development

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in several areas of chemical research.

Drug Discovery and Medicinal Chemistry

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The formyl group allows for the introduction of diverse substituents through reactions such as:

-

Reductive Amination: To introduce amine-containing fragments, which are crucial for modulating physicochemical properties and interacting with biological targets.

-

Wittig Reaction and Related Olefinations: To form carbon-carbon double bonds, enabling the extension of the molecular framework.

-

Aldol and Other Condensation Reactions: To build more complex carbon skeletons.

A significant application of isoindoline-based compounds is in the development of PROteolysis TArgeting Chimeras (PROTACs) . While a direct role for this compound in a specific PROTAC has not been extensively documented in publicly available literature, its derivatives, such as the bromo-substituted analog, are utilized as linkers in PROTAC design. The formyl group provides a convenient point for linker attachment, which is a critical component of a PROTAC molecule responsible for connecting the target protein binder and the E3 ligase ligand.

Agrochemicals

This compound is also utilized in the synthesis of agrochemicals.[1] Its chemical properties, including reactivity and solubility, make it a suitable intermediate for formulating pesticides.[1] The isoindoline core can be found in certain classes of herbicides and insecticides, where the overall molecular shape and electronics contribute to their biological activity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the reactivity of its formyl group provide a reliable platform for the creation of diverse and complex molecules. As research into targeted protein degradation and novel agrochemicals continues to expand, the utility of this compound as a key synthetic intermediate is expected to grow. This guide provides the essential information for researchers to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to tert-Butyl 5-formylisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of tert-butyl 5-formylisoindoline-2-carboxylate, a key building block in medicinal chemistry and organic synthesis.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring an isoindoline core. The nitrogen atom of the isoindoline ring is protected by a tert-butoxycarbonyl (Boc) group, and a formyl (aldehyde) group is substituted at the 5-position of the bicyclic system.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value |

| CAS Number | 253801-15-9 |

| Molecular Formula | C₁₄H₁₇NO₃[1] |

| Molecular Weight | 247.29 g/mol [1] |

| IUPAC Name | tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate[1] |

| Synonyms | N-Boc-5-formylisoindoline, 2-Boc-isoindoline-5-carbaldehyde, tert-butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate[1] |

| Appearance | White to off-white solid |

| Melting Point | 93-95 °C |

| Boiling Point | Data not available |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O[1] |

| InChI | InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h4-6,9H,7-8H2,1-3H3[1] |

Predicted Spectroscopic Data:

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.0 | s | 1H, -CHO | |

| 7.8-7.9 | m | 2H, Ar-H | |

| 7.4-7.5 | m | 1H, Ar-H | |

| 4.8 | s | 4H, -CH₂-N-CH₂- | |

| 1.5 | s | 9H, -C(CH₃)₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (ppm) | Assignment |

| 192.0 | -CHO | |

| 155.0 | -NCOO- | |

| 145.0, 137.0, 135.0, 130.0, 124.0, 123.0 | Ar-C | |

| 81.0 | -C(CH₃)₃ | |

| 53.0 | -CH₂-N-CH₂- | |

| 28.5 | -C(CH₃)₃ |

Synthesis

This compound can be synthesized from tert-butyl isoindoline-2-carboxylate. A common method involves a Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

tert-Butyl isoindoline-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl isoindoline-2-carboxylate in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled solution, followed by the dropwise addition of N,N-dimethylformamide.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its aldehyde functionality allows for a variety of chemical transformations, making it a versatile building block for constructing diverse molecular scaffolds.

Role as an Intermediate in p53-MDM2 Interaction Inhibitors

A significant application of this compound is in the development of small molecule inhibitors of the p53-MDM2 interaction, which is a key target in cancer therapy. The p53 protein is a tumor suppressor that plays a crucial role in preventing cancer formation. MDM2 is a negative regulator of p53, and its overexpression can lead to the inactivation of p53, thereby promoting tumor growth.

This compound is utilized in the synthesis of isoindolinone-based inhibitors that can disrupt the p53-MDM2 interaction, leading to the reactivation of p53 and subsequent apoptosis of cancer cells.

p53-MDM2 Signaling Pathway

References

N-BOC-5-formylisoindoline IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-BOC-5-formylisoindoline, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identification

| IUPAC Name | tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate[1] |

| Common Name | N-BOC-5-formylisoindoline |

| CAS Number | 253801-15-9[1] |

| Molecular Formula | C₁₄H₁₇NO₃[1] |

| Molecular Weight | 247.29 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O[1] |

| InChI Key | JKJAWMQWNCXRLC-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of N-BOC-5-formylisoindoline.

| Property | Value | Source |

| Molecular Weight | 247.29 g/mol | PubChem[1] |

| XLogP3-AA | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 247.12084340 g/mol | PubChem[1] |

| Monoisotopic Mass | 247.12084340 g/mol | PubChem[1] |

| Topological Polar Surface Area | 46.6 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 334 | PubChem[1] |

Spectroscopic Data

¹H-NMR (400 MHz, DMSO-d₆): δ 10.0 (s, 1H), 7.84-7.87 (m, 2H), 7.54-7.58 (m, 1H), 4.63-4.68 (m, 4H), 1.46 (s, 9H).[2]

Experimental Protocols

N-BOC-5-formylisoindoline is a valuable building block in organic synthesis, particularly in the development of enzyme inhibitors. Below are detailed experimental protocols for its synthesis and its application in subsequent reactions as described in patent literature.

Synthesis of tert-butyl 5-formylisoindoline-2-carboxylate

This protocol describes the oxidation of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate to the corresponding aldehyde.[2]

Materials:

-

tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Sulphur trioxide pyridine complex

-

Ethyl acetate (EtOAc)

-

Heptane

-

Brine

Procedure:

-

To a solution of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (1.00 g, 4.01 mmol, 1.00 eq.) in a mixture of DCM:DMSO (5:1, 24 mL), add Et₃N (2.86 g, 3.9 mL, 28.1 mmol, 7.0 eq.) and sulphur trioxide pyridine (3.18 g, 20.0 mmol, 5.0 eq.) at 0 °C.

-

Stir the resulting mixture at 25 °C for 12 hours.

-

Upon completion of the reaction, quench the reaction mixture with water.

-

Extract the aqueous layer three times with EtOAc.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulphate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by combi-flash chromatography using 0-30% ethyl acetate in heptane as an eluent.

Reductive Amination using this compound

This protocol outlines the use of N-BOC-5-formylisoindoline in a reductive amination reaction to synthesize a key intermediate for myeloperoxidase inhibitors.[3]

Materials:

-

This compound (CAS: 253801-15-9)

-

ethyl 3-amino-1H-pyrrole-2-carboxylate

-

1,2-Dichloroethane (DCE)

-

Acetic acid (AcOH)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Procedure:

-

To a solution of this compound (970 mg, 3.92 mmol) and ethyl 3-amino-1H-pyrrole-2-carboxylate (823 mg, 4.32 mmol) in DCE (40 mL), add AcOH (236 mg, 3.92 mmol) and NaBH(OAc)₃ (1.66 g, 7.85 mmol).

-

Stir the resulting solution for 16 hours at room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of N-BOC-5-formylisoindoline.

Caption: Synthetic workflow for N-BOC-5-formylisoindoline.

The diagram below illustrates the logical flow of a reductive amination reaction involving N-BOC-5-formylisoindoline.

Caption: Reductive amination using N-BOC-5-formylisoindoline.

References

An In-depth Technical Guide to 2-Boc-isoindoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Boc-isoindoline-5-carbaldehyde is limited in publicly available literature. This guide is a comprehensive overview based on established chemical principles and data from structurally related compounds.

Introduction to the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous bioactive compounds and approved drugs.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] The isoindoline structure, a bicyclic system with a benzene ring fused to a pyrrolidine ring, provides a versatile scaffold for the development of novel therapeutics.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances stability and allows for controlled chemical modifications.[5]

Core Components: The Boc Group and the Carbaldehyde Functionality

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[6] Its presence is readily identifiable in ¹H NMR spectroscopy by a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region (around 1.4-1.5 ppm).[6][7]

-

The Aromatic Carbaldehyde Group: The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including nucleophilic addition, condensation, and oxidation/reduction reactions. Aromatic aldehydes, such as the one in the title compound, are generally less reactive towards nucleophilic addition than their aliphatic counterparts.[8][9][10] This is attributed to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[10][11]

Synthesis and Reactivity

A plausible synthetic route to 2-Boc-isoindoline-5-carbaldehyde involves the N-Boc protection of isoindoline followed by a formylation reaction. A common and effective method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[12][13][14]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 2-Boc-isoindoline-5-carbaldehyde.

The aldehyde group is expected to undergo typical reactions of aromatic aldehydes, such as:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding alcohol.

-

Reductive amination to form various substituted amines.

-

Wittig reaction to form alkenes.

-

Condensation reactions with active methylene compounds.

Quantitative Data

The following tables summarize the expected spectroscopic data for 2-Boc-isoindoline-5-carbaldehyde based on the analysis of its constituent parts and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (-C(CH₃)₃) | ~1.5 | s | 9H |

| Isoindoline (-CH₂-) | ~4.5 - 4.8 | s | 4H |

| Aromatic (H-4, H-6, H-7) | ~7.5 - 7.9 | m | 3H |

| Aldehyde (-CHO) | ~9.9 | s | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| Boc (-C(CH₃)₃) | ~28.5 |

| Boc (-C(CH₃)₃) | ~80.5 |

| Isoindoline (-CH₂-) | ~53-55 |

| Aromatic (quaternary) | ~130-150 |

| Aromatic (CH) | ~120-135 |

| Boc (C=O) | ~154 |

| Aldehyde (C=O) | ~192 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000-3100 | m |

| C-H (aliphatic) | 2850-3000 | m |

| C=O (Boc carbamate) | ~1690 | s |

| C=O (aromatic aldehyde) | ~1700 | s |

| C-N | 1200-1300 | m |

| C-O | 1000-1100 | m |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z | Description |

| [M]⁺ | 247.12 | Molecular Ion |

| [M-56]⁺ | 191.12 | Loss of isobutylene |

| [M-100]⁺ | 147.12 | Loss of the Boc group |

| [M-CHO]⁺ | 218.12 | Loss of the formyl group |

Experimental Protocols

Protocol 1: Synthesis of 2-Boc-isoindoline

-

To a stirred solution of isoindoline (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Boc-isoindoline.

Protocol 2: Vilsmeier-Haack Formylation of 2-Boc-isoindoline

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-Boc-isoindoline (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 8-9 is reached.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Boc-isoindoline-5-carbaldehyde.

Visualizations

Experimental Workflow for Synthesis and Application:

Caption: General workflow from synthesis to application.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 9. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. benchchem.com [benchchem.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

The Isoindoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a diverse array of therapeutic agents targeting a wide range of diseases, from cancer and inflammation to neurological disorders. This technical guide provides a comprehensive overview of the key features of the isoindoline scaffold, including its synthesis, structure-activity relationships (SAR), and prominent roles in clinically approved drugs.

Key Physicochemical Features and Synthetic Strategies

The isoindoline scaffold's versatility stems from its rigid, yet three-dimensional, structure, which allows for precise orientation of substituents to interact with biological targets. The nitrogen atom provides a handle for introducing various functionalities, influencing the molecule's polarity, basicity, and hydrogen bonding capacity.

Synthesis: The construction of the isoindoline nucleus can be achieved through several synthetic routes. A common approach involves the cyclization of ortho-substituted benzene precursors. For instance, the synthesis of isoindolin-1-ones often starts from 2-cyanobenzaldehyde or methyl 2-(bromomethyl)benzoate derivatives, which undergo cyclization with amines.

Therapeutic Applications and Structure-Activity Relationships

The broad therapeutic applicability of the isoindoline scaffold is evident in the number of approved drugs and clinical candidates that feature this core structure.

Immunomodulatory Drugs (IMiDs)

Perhaps the most well-known class of isoindoline-containing drugs are the immunomodulatory imide drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide. These agents are primarily used in the treatment of multiple myeloma.

Mechanism of Action: IMiDs exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells. The degradation of these transcription factors leads to the downregulation of interferon regulatory factor 4 (IRF4), a critical survival factor for multiple myeloma cells, ultimately resulting in apoptosis.[1][2]

Quantitative Data for IMiDs:

| Drug | Target | IC50 / Ki | Cell Line / Assay | Reference |

| Lenalidomide | TNF-α production | IC50 ≈ 100 nM | LPS-stimulated PBMCs | [3] |

| Pomalidomide | TNF-α production | IC50 ≈ 10 nM | LPS-stimulated PBMCs | [1] |

Anticancer Applications Beyond IMiDs

The isoindoline scaffold is also a key component in other classes of anticancer agents.

PARP Inhibitors: Certain isoindolinone derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3] In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.

HDAC Inhibitors: Isoindoline-based hydroxamic acids have been designed as histone deacetylase (HDAC) inhibitors.[4] These compounds have shown potent antiproliferative activity in various cancer cell lines.

Quantitative Data for Anticancer Isoindoline Derivatives:

| Compound Class | Target | IC50 (µM) | Cell Line | Reference |

| Isoindole-1,3-dione derivative | Cytotoxicity | 19.41 | A549 | [2] |

| Isoindole-1,3-dione derivative | Cytotoxicity | 114.25 | A549-Luc | [5] |

| Isoindolinone-hydroxamic acid | HDAC1 | 0.021 | - | [4] |

| Isoindolinone-based PARP inhibitor | PARP1 | 0.004 | - | [3] |

Anti-inflammatory Activity

Isoindoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like TNF-α and cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory Isoindoline Derivatives:

| Compound Class | Target | IC50 (µM) | Reference |

| Isoindoline hybrid | COX-2 | 0.11 | [6] |

| Indoline derivative | 5-LOX | 0.41 | [7] |

Central Nervous System (CNS) Applications

The isoindoline scaffold has been explored for its potential in treating neurological disorders.

Dopamine D4 Receptor Antagonists: A series of isoindolinyl benzisoxazolpiperidines have been identified as potent and selective antagonists of the dopamine D4 receptor, which is a target for antipsychotic drugs.[8]

Quantitative Data for Isoindoline-based Dopamine D4 Antagonists:

| Compound | Target | Ki (nM) | Selectivity (D4 vs D2) | Reference |

| Isoindolinyl benzisoxazolpiperidine analog | Dopamine D4 | 1.5 | >1000-fold | [8] |

Experimental Protocols

General Synthesis of Lenalidomide

A common synthetic route to lenalidomide involves the cyclocondensation of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[9]

Step 1: Cyclocondensation A mixture of methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride, and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in a suitable solvent (e.g., acetonitrile) is heated to 80-85°C for several hours. After cooling, the solid product, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is collected by filtration.[9]

Step 2: Nitro Reduction The nitro intermediate is suspended in a solvent mixture (e.g., ethanol/water), and a reducing agent such as sodium dithionite or catalytic hydrogenation (e.g., Pd/C, H₂) is used to reduce the nitro group to an amine.[9] The final product, lenalidomide, is then isolated and purified.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of new compounds.[10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The isoindoline-based compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.[10]

Cereblon Ubiquitination Assay

This type of assay is used to measure the ability of compounds like IMiDs to modulate the activity of the CRL4-CRBN E3 ligase complex.[11]

-

Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5c), the Cereblon complex, biotin-labeled ubiquitin, and ATP in an assay buffer.

-

Compound Addition: The test compound (e.g., an isoindoline derivative) or a control (e.g., thalidomide) is added to the wells.

-

Incubation: The reaction is incubated at room temperature to allow for the ubiquitination reaction to proceed.

-

Detection: The level of ubiquitination is detected using a homogeneous assay format, such as AlphaScreen, where donor and acceptor beads are brought into proximity by the biotinylated ubiquitin on the Cereblon complex, generating a detectable signal.

-

Data Analysis: The signal is measured using a plate reader, and the IC50 value for the inhibition or modulation of ubiquitination is calculated.[11]

Experimental and Logical Workflows

Conclusion and Future Perspectives

The isoindoline scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its presence in a range of clinically successful drugs highlights its importance and potential for future drug discovery efforts. The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacological properties and the development of highly selective and potent therapeutic agents. Future research will likely focus on exploring novel substitutions on the isoindoline ring system, developing new synthetic methodologies, and identifying novel biological targets for isoindoline-based compounds. The continued investigation of this privileged scaffold holds great promise for the development of next-generation therapies for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. | Semantic Scholar [semanticscholar.org]

- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 7. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[2] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3] This reaction converts the amine into a carbamate, which is significantly less reactive.

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[2][4] This orthogonality is a critical feature that enables the selective manipulation of different functional groups within a complex molecule.[5]

Mechanism of Boc Protection and Deprotection

The introduction and removal of the Boc group proceed through well-defined mechanistic pathways.

Boc Protection

The protection of an amine is typically achieved via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of Boc anhydride.[3]

Mechanism of Boc protection of an amine.

Boc Deprotection (Acid-Catalyzed)

The removal of the Boc group is efficiently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Reactivity of the Aldehyde Group on the Isoindoline Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and clinical drugs.[1] The introduction of an aldehyde group onto this ring system provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse derivatives for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group on the isoindoline ring, focusing on its synthesis, key chemical transformations, and its role in modulating biological signaling pathways.

Synthesis of Isoindoline Carbaldehydes

The synthesis of isoindoline carbaldehydes can be achieved through various synthetic routes, often involving the protection of the isoindoline nitrogen to prevent side reactions. A common strategy involves the formylation of an N-protected isoindoline. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-isoindoline-5-carbaldehyde

A detailed experimental protocol for the synthesis of N-Boc-isoindoline-5-carbaldehyde is outlined below. This procedure is based on established methods for the formylation of related heterocyclic systems.

-

Step 1: N-Protection of Isoindoline. To a solution of isoindoline in a suitable solvent such as dichloromethane (CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After an aqueous workup, the N-Boc-isoindoline is isolated.

-

Step 2: Formylation. The N-Boc-isoindoline is then subjected to a formylation reaction. The Vilsmeier-Haack reaction is a common method, employing a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent. The reaction is typically carried out at low temperatures, followed by heating. Aqueous workup and purification by column chromatography yield the desired N-Boc-isoindoline-5-carbaldehyde.

Key Reactions of the Aldehyde Group

The aldehyde group on the isoindoline ring exhibits typical electrophilic reactivity, allowing for a variety of chemical transformations to introduce new functional groups and build molecular complexity. The reactivity can be modulated by the nature of the substituent on the isoindoline nitrogen. Electron-withdrawing groups, such as Boc, can slightly decrease the nucleophilicity of the aromatic ring but generally do not significantly hinder the characteristic reactions of the aldehyde.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group for the synthesis of amides, esters, and other derivatives.

Experimental Protocol: Oxidation of 2-Benzylisoindoline-5-carbaldehyde

This protocol describes a general method for the oxidation of an aromatic aldehyde to a carboxylic acid.

-

Reagents and Conditions: 2-Benzylisoindoline-5-carbaldehyde is dissolved in a suitable solvent mixture, such as t-butanol and water. An oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), is added. For NaClO₂ oxidation, a scavenger like 2-methyl-2-butene is often used to quench the hypochlorite byproduct.

-

Procedure: The reaction mixture is stirred at room temperature until the aldehyde is consumed. The reaction is then quenched, for example, with sodium sulfite if KMnO₄ is used. The mixture is acidified, and the carboxylic acid product is extracted with an organic solvent.

-

Yield: This type of oxidation typically proceeds in high yield.

Reduction to Alcohol

The reduction of the aldehyde group provides the corresponding primary alcohol, a useful intermediate for ether and ester synthesis, or for introduction into other functionalities.

Experimental Protocol: Reduction of N-Boc-isoindoline-5-carbaldehyde with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones.[2][3]

-

Reagents and Conditions: N-Boc-isoindoline-5-carbaldehyde is dissolved in a protic solvent like methanol (MeOH) or ethanol (EtOH).[4]

-

Procedure: Sodium borohydride is added portion-wise to the solution at 0 °C.[4] The reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent.

-

Yield: Reductions of aromatic aldehydes with NaBH₄ are generally high-yielding.[5]

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[6] It involves the reaction of the aldehyde with a phosphorus ylide.

Experimental Protocol: Wittig Reaction of N-Boc-isoindoline-5-carbaldehyde

This protocol outlines the formation of a vinyl-substituted isoindoline.

-

Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[7][8]

-

Reaction with Aldehyde: The solution of N-Boc-isoindoline-5-carbaldehyde in THF is then added to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until the aldehyde is consumed.

-

Workup and Purification: The reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is often removed by column chromatography.

-

Yield: The yield of the Wittig reaction can vary depending on the stability of the ylide and the substrate.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[9][10]

Experimental Protocol: Knoevenagel Condensation of 2-Benzylisoindoline-5-carbaldehyde with Malononitrile

This reaction leads to the formation of a dicyanovinyl-substituted isoindoline.

-

Reagents and Conditions: 2-Benzylisoindoline-5-carbaldehyde and malononitrile are dissolved in a suitable solvent such as ethanol or isopropanol. A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added.[11]

-

Procedure: The reaction mixture is heated to reflux until the reaction is complete. Upon cooling, the product often precipitates and can be collected by filtration.

-

Yield: Knoevenagel condensations are typically high-yielding reactions.[11]

Reductive amination is a two-step process in which an aldehyde first reacts with an amine to form an imine, which is then reduced to an amine. This can often be performed in a one-pot procedure.

Experimental Protocol: Reductive Amination of N-Boc-isoindoline-5-carbaldehyde with Morpholine

This protocol describes the synthesis of an aminomethyl-substituted isoindoline.[12]

-

Reagents and Conditions: N-Boc-isoindoline-5-carbaldehyde and morpholine are dissolved in a solvent such as dichloromethane (CH₂Cl₂) or methanol (MeOH). A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added.[3] Acetic acid is often added to catalyze imine formation.

-

Procedure: The reaction mixture is stirred at room temperature until the starting materials are consumed. The reaction is then quenched with an aqueous base, and the product is extracted.

-

Yield: Reductive amination is a robust and generally high-yielding transformation.

Data Presentation

The following tables summarize representative quantitative data for the reactions described above. Due to the limited availability of specific data for isoindoline carbaldehydes, data for analogous indole carbaldehydes are also included for comparison.

Table 1: Spectroscopic Data of Representative Heterocyclic Carbaldehydes

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 5-Iodo-1H-indole-3-carbaldehyde | 9.92 (s, 1H, CHO), 8.44 (s, 1H), 8.29 (d, 1H), 7.53 (dd, 1H), 7.37 (d, 1H), 12.27 (s, 1H, NH) | 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 | [13][14] |

| 1-Benzyl-5-iodo-1H-indole-3-carbaldehyde | 9.90 (s, 1H, CHO), 8.67 (d, 1H), 7.62 (s, 1H), 7.51 (dd, 1H), 7.34 (m, 3H), 7.15 (m, 2H), 7.05 (d, 1H), 5.30 (s, 2H) | 184.3, 138.8, 136.6, 134.9, 132.6, 130.9, 129.2, 128.6, 127.6, 127.2, 117.5, 112.4, 87.3, 51.1 | [13][14] |

| N-(t-butyloxycarbonyl)-2-aminoisoindolin-1-one | - | - | [15] |

| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 5.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.6 (dm, 2H), 2.36 (s, 1H), 2.24 (dm, 2H) | 180.79, 127.73, 60.74, 41.84, 39.12, 23.52 | [16] |

Table 2: Representative Yields for Key Reactions of Heterocyclic Aldehydes

| Starting Aldehyde | Reaction | Reagents | Product | Yield (%) | Reference |

| Benzaldehyde | Reduction | NaBH₄, wet SiO₂ | Benzyl alcohol | 98 | [5] |

| 2-Methoxy-1,3-thiazole-4-carbaldehyde | Wittig Reaction | Ph₃PCH₃Br, n-BuLi | 4-(Vinyl)-2-methoxy-1,3-thiazole | Good | [7] |

| Isovaleraldehyde | Knoevenagel Condensation | Diethyl malonate, Immobilized Gelatine | Diethyl 3-methylbutylidenemalonate | 85-90 | [14] |

| Aromatic Aldehydes | Knoevenagel Condensation | Malononitrile, Ammonium acetate | Benzylidenemalononitriles | Excellent | [11] |

| Ribonucleosides (to dialdehyde) | Reductive Amination | Alkylamines, NaBH₃CN | N-substituted morpholine nucleosides | Moderate to Good | [17] |

| Benzaldehyde | Reductive Amination | Morpholine, NaBH(OAc)₃ | 4-Benzylmorpholine | High | Inferred |

Role in Signaling Pathways

Derivatives of isoindoline carbaldehydes have shown significant potential as modulators of key biological signaling pathways, making them attractive scaffolds for drug discovery.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[4] Isoindolinone derivatives have been identified as potent inhibitors of Akt, a key kinase in this pathway.[18]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoindolinone [label="Isoindolinone\nDerivative\n(Akt Inhibitor)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, pencolor="#EA4335"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\nPIP2 to PIP3"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Downstream [label="Promotes"]; Isoindolinone -> Akt [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; } DGcaption PI3K/Akt/mTOR signaling pathway and inhibition by isoindolinone derivatives.

Modulation of Dopamine D2 Receptor Signaling

Dopamine receptors, particularly the D2 subtype, are critical targets for the treatment of neuropsychiatric disorders.[19][20] Isoindoline derivatives have been explored as D2 receptor antagonists.[21] Antagonism of the D2 receptor, which is a Gi/o-coupled GPCR, leads to an increase in intracellular cAMP levels by disinhibiting adenylyl cyclase.

// Nodes Dopamine [label="Dopamine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D2R [label="Dopamine D2\nReceptor (D2R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl\nCyclase (AC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Cellular\nResponse", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Isoindoline [label="Isoindoline\nDerivative\n(D2 Antagonist)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, pencolor="#EA4335"];

// Edges Dopamine -> D2R; D2R -> Gi [label="Activates"]; Gi -> AC [arrowhead=tee, label="Inhibits"]; AC -> cAMP [label="Converts ATP\nto cAMP"]; ATP -> AC [style=invis]; cAMP -> PKA [label="Activates"]; PKA -> Downstream; Isoindoline -> D2R [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Blocks"]; } DGcaption Dopamine D2 receptor signaling and antagonism by isoindoline derivatives.

Conclusion

The aldehyde group on the isoindoline ring is a valuable functional handle for the synthesis of a diverse range of derivatives with significant biological potential. Standard aldehyde chemistries, including oxidation, reduction, and various nucleophilic additions, can be effectively applied to this scaffold. The resulting compounds have shown promise as modulators of important signaling pathways, such as the PI3K/Akt/mTOR and dopamine receptor pathways, highlighting the importance of isoindoline carbaldehydes as key intermediates in drug discovery and development. Further exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel chemical entities with tailored biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. bhu.ac.in [bhu.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 15. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acgpubs.org [acgpubs.org]

- 17. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]

- 19. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structurally diverse isoquinoline and amide alkaloids with dopamine D2 receptor antagonism from Corydalis bungeana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Key Building Block: A History of tert-Butyl 5-formylisoindoline-2-carboxylate

For Immediate Release

Shanghai, China – December 30, 2025 – A foundational molecule in modern medicinal chemistry and materials science, tert-butyl 5-formylisoindoline-2-carboxylate, has become an indispensable tool for researchers. This technical guide delves into the discovery, history, and key synthetic methodologies of this versatile building block, providing an in-depth resource for scientists and drug development professionals.

While the precise moment of its initial discovery remains nuanced within the vast landscape of chemical literature, the emergence of this compound as a commercially available and widely utilized synthetic intermediate can be traced through its increasing appearance in patents and scientific publications over the past few decades. Its importance lies in the unique combination of a reactive aldehyde group and a protected isoindoline scaffold, making it an ideal starting point for the synthesis of complex molecular architectures.

Core Synthetic Strategies

The preparation of this compound, often referred to as 2-Boc-5-formylisoindoline, typically involves a few key synthetic transformations. The most common strategies start from readily available precursors and employ reliable and scalable reactions.

One of the primary routes involves the oxidation of the corresponding 5-(hydroxymethyl)isoindoline derivative. This method offers a straightforward approach, leveraging a variety of oxidizing agents to efficiently convert the primary alcohol to the desired aldehyde.

Alternatively, the synthesis can proceed through the reduction of a 5-cyanoisoindoline precursor. This pathway provides another robust method for introducing the formyl group.

A third common approach is the formylation of the protected isoindoline ring itself. This can be achieved through various electrophilic formylation reactions, directly installing the aldehyde onto the aromatic core of the molecule.

Experimental Protocols

Below are detailed experimental protocols for the key synthetic transformations involved in the preparation of this compound.

Synthesis of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (Precursor)

A common precursor is tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate. While its initial synthesis is not the focus, a general method for its preparation is outlined for context.

Table 1: Synthesis of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

| Step | Reagents and Conditions | Yield (%) | Reference |

| 1. Boc Protection | Isoindoline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), 0 °C to rt | 90-95 | General Procedure |

| 2. Functionalization | (Further steps to introduce the hydroxymethyl group, e.g., from a corresponding carboxylic acid or ester) | Variable | Synthetic Dependent |

Oxidation of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

Protocol 1: Oxidation using Manganese Dioxide (MnO₂)

-

To a stirred solution of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is added activated manganese dioxide (5-10 eq).

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Table 2: Quantitative Data for MnO₂ Oxidation

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

Reduction of tert-Butyl 5-cyanoisoindoline-2-carboxylate

Protocol 2: Reduction using Diisobutylaluminium Hydride (DIBAL-H)

-

A solution of tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Diisobutylaluminium hydride (DIBAL-H, 1.2-1.5 eq, typically as a 1 M solution in an appropriate solvent) is added dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.

-

The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Table 3: Quantitative Data for DIBAL-H Reduction

| Parameter | Value |

| Typical Yield | 65-80% |

| Reaction Time | 2-4 hours |

| Temperature | -78 °C |

Logical Workflow of Synthesis

The following diagram illustrates the logical relationship between the key precursors and the final product, this compound.

Caption: Synthetic pathways to this compound.

Applications in Drug Discovery and Beyond

The utility of this compound stems from its ability to participate in a wide array of chemical reactions. The aldehyde functionality serves as a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig reactions, and aldol condensations. This has made it a valuable intermediate in the synthesis of a diverse range of biologically active molecules and pharmaceutical candidates. Its applications extend to the development of novel materials, where the isoindoline core can be incorporated to modulate electronic and photophysical properties.

The following diagram illustrates the central role of this molecule as a synthetic intermediate.

Caption: Role as a key synthetic intermediate in chemical synthesis.

As research and development in the fields of medicine and materials science continue to advance, the importance of well-characterized and readily accessible building blocks like this compound is only set to grow. Its history, though not marked by a single momentous discovery, is a testament to the cumulative nature of chemical science, where the development of versatile intermediates paves the way for future innovation.

Potential Research Frontiers for Isoindoline Derivatives: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique three-dimensional shape and tunable electronic properties make it an attractive framework for the design of novel therapeutics. This technical guide explores promising research avenues for isoindoline derivatives, providing a comprehensive overview of their biological activities, synthetic methodologies, and mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile heterocyclic system.

Anticancer Activity

Isoindoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and modulation of critical signaling pathways.

Quantitative Data: Anticancer Activity of Isoindoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoindoline derivatives against several cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 | [1] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 | [1] |

| Compound 7 (azide and silyl ether substituted) | A549 (Lung Carcinoma) | 19.41 | [2] |

| NCTD4 | HT-29 (Colon Adenocarcinoma) | Dose-dependent cytotoxicity observed | |

| Isoindoline derivative 6 (from Serine) | A549 (Lung Carcinoma) | 1 | [3] |

| Isoindoline derivative 7 (from Lysine) | U373 (Glioblastoma) | 7 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5][6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isoindoline derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS), sterile

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the isoindoline derivative in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Signaling Pathways in Cancer

Isoindoline derivatives can influence multiple signaling pathways implicated in cancer progression. Two key pathways are the NF-κB and apoptosis signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Some isoindoline derivatives have been shown to inhibit this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. broadpharm.com [broadpharm.com]

The Pivotal Role of Formyl-Substituted Heterocycles in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-substituted heterocycles, a diverse class of organic compounds characterized by a heterocyclic ring bearing an aldehyde functional group, are of profound interest in the fields of medicinal chemistry and chemical biology. The formyl group, a potent hydrogen bond acceptor and a precursor for various chemical transformations, imparts unique electronic and steric properties to the heterocyclic scaffold, enabling a wide spectrum of biological activities. These compounds are implicated in a range of physiological and pathological processes, acting as crucial signaling molecules, potent enzyme inhibitors, and versatile scaffolds for the development of novel therapeutic agents.

This in-depth technical guide explores the biological relevance of formyl-substituted heterocycles, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex biological pathways. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this fascinating class of molecules.

Biological Activities of Formyl-Substituted Heterocycles

The biological activities of formyl-substituted heterocycles are diverse and depend on the nature of the heterocyclic core and the overall molecular architecture. They have been shown to possess antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.

Antimicrobial Activity

Formyl-substituted heterocycles, particularly those containing thiophene and furan rings, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Formyl-Substituted Heterocycles

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |

| Thiophenes | Thiophene-based spiro–indoline–oxadiazole | Clostridium difficile | 2 - 4 | [1] |

| Thiophene derivative 1 | Acinetobacter baumannii | 32 | [2] | |

| Thiophene derivative 1 | Escherichia coli | 64 | [2] | |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 | [2] | |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 | [2] | |

| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 | [2] | |

| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 | [2] | |

| Thiophene derivative 5 | Colistin-Resistant E. coli | 32 | [2] | |

| Thiophene derivative 8 | Colistin-Resistant E. coli | 32 | [2] | |

| Furans | N-(3′-Acetylbiphenyl-4-yl)furan-2-carboxamide | Carbapenem-resistant A. baumannii | 6.25 | [3] |

| N-(3′-Acetylbiphenyl-4-yl)furan-2-carboxamide | Carbapenem-resistant E. cloacae | 6.25 | [3] | |

| N-(3′-Acetylbiphenyl-4-yl)furan-2-carboxamide | Carbapenem-resistant K. pneumoniae | 6.25 | [3] | |

| N-(3′-Acetylbiphenyl-4-yl)furan-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 12.5 | [3] |

Anti-inflammatory Activity

Several formyl-substituted heterocycles, including derivatives of thiophene and furan, have been investigated for their anti-inflammatory properties. These compounds often exert their effects by inhibiting key inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Activity of Formyl-Substituted Heterocycles

| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |

| Thiophenes | Thiophen-2-ylmethylene-based derivative 4b | TNF-α production inhibition | 1.6 | [4] |

| Benzothiophene derivative 2 | 5-LOX enzyme inhibition | 6.0 | [5] | |

| Benzothiophene derivative 3 | 5-LOX enzyme inhibition | 6.6 | [5] | |

| Thiophene derivative 1 | 5-LOX enzyme inhibition | 29.2 | [5] | |

| Thiophene derivative 21 | COX-2 inhibition | 0.67 | [5] | |

| Thiophene derivative 21 | LOX inhibition | 2.33 | [5] | |

| Furans | Furan fatty acid ethyl ester | In vivo adjuvant-induced arthritis in rats | More potent than EPA ethyl ester | [6] |

Anticancer Activity

The cytotoxicity of formyl-substituted heterocycles against various cancer cell lines has been a major area of research. Quinolines, indoles, and pyrimidines bearing a formyl group have shown promising anticancer potential.

Table 3: Anticancer Activity of Formyl-Substituted Heterocycles

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinolines | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [7] |

| 2-(3,4-methylenedioxyphenyl)quinoline derivative 13 | HeLa (Cervical) | 8.3 | [8] | |

| 2-(3,4-methylenedioxyphenyl)quinoline derivative 12 | PC3 (Prostate) | 31.37 | [8] | |

| 2-(3,4-methylenedioxyphenyl)quinoline derivative 11 | PC3 (Prostate) | 34.34 | [8] | |

| Indoles | Indole derivative 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 | [1] |

| Indole derivative 5f | HepG2 (Hepatocarcinoma) | 0.91 | [1] | |

| Thiazolidinone indole hybrid VIII | HCT-15 (Colon) | 0.92 | [9] | |

| Thiazolidinone conjugate IX | A549 (Lung) | 1.24 | [9] | |

| Pyrimidines | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | PI3Kα inhibition | 0.0318 | [10] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p | PI3Kδ inhibition | 0.0154 | [10] | |

| Thienopyrimidine derivative 9a | HepG-2 (Hepatoma) | 12.32 | [11] | |

| Thienopyrimidine derivative 9a | A549 (Lung) | 11.30 | [11] | |

| Thienopyrimidine derivative 9a | PC-3 (Prostate) | 14.69 | [11] | |

| Thienopyrimidine derivative 9a | MCF-7 (Breast) | 9.80 | [11] | |

| Thienopyrimidine derivative 9a | PI3Kα inhibition | 9.47 | [11] |

Antiviral Activity

Certain formyl-substituted pyrimidine derivatives have been evaluated for their antiviral properties, showing activity against a range of viruses.

Table 4: Antiviral Activity of Formyl-Substituted Heterocycles

| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference |

| Pyrimidines | 4-substituted 3,4-dihydropyrimidinone 4m | Punta Toro virus | <20 | [12] |

| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine 1 | Zika Virus (reporter assay) | 5.25 | [13] | |

| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine 1 | Zika Virus (titer-reduction) | 5.21 | [13] | |

| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine 14 | Zika Virus (reporter assay) | 0.93 | [13] | |

| 4-amino-5-bromopyrrolo[2,3-d]pyrimidine derivative 19 | Human Cytomegalovirus | Active at 10-100 µM | [14] | |

| 4-amino-5-iodopyrrolo[2,3-d]pyrimidine derivative 20 | Human Cytomegalovirus | Active at 10-100 µM | [14] | |

| 4-amino-5-bromopyrrolo[2,3-d]pyrimidine derivative 19 | Herpes Simplex Virus Type 1 | Active at 10-100 µM | [14] | |

| 4-amino-5-iodopyrrolo[2,3-d]pyrimidine derivative 20 | Herpes Simplex Virus Type 1 | Active at 10-100 µM | [14] |

Key Signaling Pathways

Formyl-substituted heterocycles can modulate various signaling pathways, leading to their observed biological effects. Understanding these pathways is crucial for rational drug design and development.

Formyl Peptide Receptor (FPR) Signaling

Formyl peptide receptors (FPRs) are a class of G protein-coupled receptors (GPCRs) that recognize N-formylated peptides, which are common bacterial and mitochondrial products. Activation of FPRs on phagocytic leukocytes triggers a range of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species. Some synthetic formyl-substituted heterocycles can act as agonists for these receptors.

PI3K/Akt/mTOR Pathway Inhibition by Substituted Pyrimidines

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several substituted pyrimidine derivatives have been developed as potent inhibitors of PI3K and/or mTOR. While not all of these are formyl-substituted, the pyrimidine scaffold is key to their activity. The diagram below illustrates the general mechanism of PI3K/mTOR inhibition.

Experimental Protocols